Tranilast
Overview
Description
Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
Synthesis Analysis
Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .
Molecular Structure Analysis
Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .
Physical And Chemical Properties Analysis
Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .
Scientific Research Applications
Anti-Allergic and Anti-Inflammatory Applications
- Initially identified for its anti-allergic properties, tranilast has been used in treating conditions like bronchial asthma, atopic dermatitis, and allergic conjunctivitis. It inhibits the release of chemical mediators from mast cells, thus exerting anti-inflammatory effects (Mizuno, Okamoto, & Horio, 2000).
Applications in Proliferative Disorders and Cancer
- The anti-tumor potential of tranilast is gaining interest. It has shown effects on various tumor types, including breast and prostate cancers. Its mode of action in cancer includes inhibiting TGF-β signaling, MAP kinases, and other pathways associated with tumor proliferation, invasion, and metastasis (Rogosnitzky, Danks, & Kardash, 2012); (Izumi et al., 2009); (Chakrabarti et al., 2009).
Cardiovascular Applications
- Tranilast has shown promise in reducing restenosis after percutaneous transluminal coronary revascularization. It affects the proliferation and migration of vascular smooth muscle cells, which is a key factor in restenosis (Holmes et al., 2000); (Sata et al., 2002).
Fibrosis and Autoimmune Disorders
- Tranilast has been effective in managing fibrosis and autoimmune disorders. Its anti-fibrotic properties are thought to depend on the inhibition of TGF-β (Kaneyama et al., 2010).
Ocular Diseases
- In ophthalmology, tranilast has been used to treat conditions like granular corneal dystrophy. It inhibits the expression of TGF-β-induced protein in corneal fibroblasts, suggesting its potential in preventing corneal opacity (Kim et al., 2015).
Other Applications
- Tranilast has shown potential in treating various other conditions like diabetes, renal diseases, and inflammatory disorders. Its broad range of action is attributed to its ability to suppress the expression and/or action of the TGF-β pathway and other factors (Darakhshan & Pour, 2015).
Safety And Hazards
Tranilast is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn while handling Tranilast . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tranilast | |
CAS RN |
53902-12-8 | |
Record name | Tranilast [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tranilast | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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